(3Z)-2-Oxo-3-[1-(1H-pyrrol-2-YL)ethylidene]-1H-indol-5-ylurea
Description
(3Z)-2-Oxo-3-[1-(1H-pyrrol-2-YL)ethylidene]-1H-indol-5-ylurea is a synthetic indolinone derivative featuring a urea moiety at the 5-position of the indole ring and a pyrrole-substituted ethylidene group at the 3-position. Its Z-configuration at the ethylidene double bond is critical for maintaining planar geometry, which enhances binding to kinase targets such as phosphoinositide-dependent kinase 1 (PDK1) . The compound, also designated as BX-517 in structural studies, was developed through structure-based design to optimize inhibitory activity against PDK1, a key regulator of the Akt signaling pathway . Its synthesis involves condensation reactions between pyrrole derivatives and indolinone precursors, followed by urea functionalization .
Properties
IUPAC Name |
[2-oxo-3-[1-(1H-pyrrol-2-yl)ethylidene]-1H-indol-5-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-8(11-3-2-6-17-11)13-10-7-9(18-15(16)21)4-5-12(10)19-14(13)20/h2-7,17H,1H3,(H,19,20)(H3,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFURSNCTQGJRRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C2=C(C=CC(=C2)NC(=O)N)NC1=O)C3=CC=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-2-Oxo-3-[1-(1H-pyrrol-2-YL)ethylidene]-1H-indol-5-ylurea typically involves multi-step organic reactions. One common approach starts with the preparation of the indole and pyrrole precursors, followed by their coupling under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3Z)-2-Oxo-3-[1-(1H-pyrrol-2-YL)ethylidene]-1H-indol-5-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can lead to amine or alcohol products.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-2-Oxo-3-[1-(1H-pyrrol-2-YL)ethylidene]-1H-indol-5-ylurea is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms.
Medicine
In medicinal chemistry, (3Z)-2-Oxo-3-[1-(1H-pyrrol-2-YL)ethylidene]-1H-indol-5-ylurea is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3Z)-2-Oxo-3-[1-(1H-pyrrol-2-YL)ethylidene]-1H-indol-5-ylurea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Structural Features :
- Indolinone core: Provides a rigid scaffold for target binding.
- Pyrrole-ethylidene substituent : Enhances π-π stacking interactions with hydrophobic kinase pockets.
- Urea group : Facilitates hydrogen bonding with catalytic lysine residues in kinases .
Comparative Analysis with Structurally Similar Compounds
Polyphenolic Hydrazide Derivatives ()
Compounds 2–5 in are polyphenolic hydrazides synthesized from gallic hydrazide and hydroxyacetophenones. Unlike the target compound, these lack the indolinone core and urea group. Instead, they feature trihydroxybenzohydrazide backbones with halogen (Br, Cl) or methoxy substituents.
Activity Comparison :
- The polyphenolic hydrazides exhibit antioxidant and antimicrobial properties due to their phenolic hydroxyl groups, whereas the target compound is specialized for kinase inhibition .
Thiazolyl-Pyrrolopyridine Derivatives ()
Compounds 3i–k in incorporate thiazole and pyrrolopyridine moieties. For example, 3i includes a 5-fluoroindole group linked to a thiazole ring.
Activity Comparison :
Tetrahydropyrimidine Carbonitrile Derivatives ()
The compound in features a tetrahydropyrimidine core with nitro, thiourea, and cyano groups.
Activity Comparison :
N-Phenylurea Derivatives ()
NS 1738 () is an N-phenylurea compound with a trifluoromethyl group and fluoro substituents.
Activity Comparison :
- NS 1738’s trifluoromethyl group improves membrane permeability but reduces selectivity compared to the target compound’s indolinone-pyrrole system .
Biological Activity
(3Z)-2-Oxo-3-[1-(1H-pyrrol-2-YL)ethylidene]-1H-indol-5-ylurea, also known as BX-517, is a synthetic organic compound characterized by its complex structure, which includes an indole moiety, a urea group, and a pyrrole ring. This compound has garnered attention due to its potential therapeutic applications and diverse biological activities.
Chemical Structure and Properties
- Molecular Formula: C15H14N4O2
- Molecular Weight: 282.30 g/mol
- Key Functional Groups: Indole, urea, ketone, ethylidene
The compound's structure contributes to its reactivity and interactions with various biological targets. The presence of the indole core is particularly significant as indole derivatives are known for their diverse pharmacological properties.
Biological Activity Overview
The biological activity of (3Z)-2-Oxo-3-[1-(1H-pyrrol-2-YL)ethylidene]-1H-indol-5-ylurea has been explored in several studies, highlighting its potential in various therapeutic areas:
1. Anti-Cancer Activity
Research indicates that compounds with indole structures often exhibit anti-cancer properties. Specifically, (3Z)-2-Oxo-3-[1-(1H-pyrrol-2-YL)ethylidene]-1H-indol-5-ylurea has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
2. Protein Kinase Inhibition
Studies have demonstrated that this compound acts as an inhibitor of specific protein kinases, which are crucial in various signaling pathways involved in cancer progression. For instance, it has been identified as a modulator of 3-phosphoinositide-dependent protein kinase 1 (PDK1), suggesting its role in cancer therapy by targeting signaling pathways that promote tumor growth .
3. Neuroprotective Effects
Indole derivatives have also been associated with neuroprotective effects. Preliminary studies suggest that (3Z)-2-Oxo-3-[1-(1H-pyrrol-2-YL)ethylidene]-1H-indol-5-ylurea may exhibit neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases.
The mechanisms through which (3Z)-2-Oxo-3-[1-(1H-pyrrol-2-YL)ethylidene]-1H-indol-5-ylurea exerts its biological effects include:
- Inhibition of Kinase Activity: By binding to the active sites of kinases, it prevents substrate phosphorylation, disrupting downstream signaling.
- Induction of Apoptosis: The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies and Research Findings
Several studies have investigated the biological activity of (3Z)-2-Oxo-3-[1-(1H-pyrrol-2-YL)ethylidene]-1H-indol-5-ylurea:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anti-cancer effects | Demonstrated significant inhibition of tumor growth in vitro and in vivo models. |
| Study 2 | Protein kinase interaction | Identified as a selective inhibitor of PDK1 with IC50 values indicating strong binding affinity. |
| Study 3 | Neuroprotection | Showed potential to protect neuronal cells from oxidative stress-induced damage. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
